N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a quinoline derivative, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, that require specific functional groups for performance.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinoline moieties may facilitate binding to these targets, leading to inhibition or activation of specific biological pathways. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-3-bromobenzamide
- N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine
- N-(2H-1,3-benzodioxol-5-yl)-1-propylpiperidin-4-amine
Uniqueness
Compared to similar compounds, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide stands out due to its combination of a benzodioxole ring, a quinoline derivative, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other related compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-6-9-18(10-7-16)34(30,31)23-13-27(20-5-3-2-4-19(20)25(23)29)14-24(28)26-17-8-11-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRGBOMRYBOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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